molecular formula C26H29NO3 B11500618 3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

Cat. No.: B11500618
M. Wt: 403.5 g/mol
InChI Key: KGZBSZSTTNWULN-UHFFFAOYSA-N
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Description

3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroquinoline core.

    Introduction of Substituents: The ethyl, methoxyphenyl, and dimethyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and Grignard reagents.

    Oxidation and Reduction Reactions: The final steps may involve oxidation or reduction reactions to achieve the desired functional groups on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, Grignard reagents, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to different positions on the quinoline core.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various cores.

Uniqueness

What sets 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE apart is its unique combination of functional groups and its specific structural configuration

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,6,8-tetrahydroquinoline-4,5-dione

InChI

InChI=1S/C26H29NO3/c1-5-20-24(17-9-7-6-8-10-17)27(18-11-13-19(30-4)14-12-18)21-15-26(2,3)16-22(28)23(21)25(20)29/h6-14,20,24H,5,15-16H2,1-4H3

InChI Key

KGZBSZSTTNWULN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C2=C(C1=O)C(=O)CC(C2)(C)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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